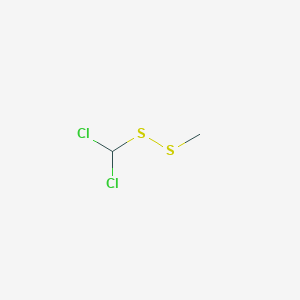
Disulfide, dichloromethyl methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For dichloromethyl methyl disulfide, the starting materials are dichloromethyl thiol and methyl thiol. The reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions .
Industrial Production Methods: Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. For example, the use of molecular iodine and riboflavin-derived organocatalysts can promote the aerobic oxidation of thiols to disulfides under metal-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Disulfides can undergo oxidation to form sulfoxides and sulfones.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Disulfides can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Thiolate anions (RS⁻)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted disulfides
Applications De Recherche Scientifique
Chemistry: Disulfide, dichloromethyl methyl, is used in organic synthesis as a reagent for introducing disulfide linkages in molecules. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, disulfides play a crucial role in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Mass spectrometry-based strategies are used to identify disulfide bonds in proteins .
Medicine: Disulfides are investigated for their potential therapeutic applications, including their use as prodrugs that release active thiol-containing drugs upon reduction in the body .
Industry: In the industrial sector, disulfides are used as vulcanizing agents in the rubber industry and as stabilizers in the production of polymers .
Mécanisme D'action
The mechanism of action of disulfide, dichloromethyl methyl, involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues, leading to the stabilization of protein structures. The reduction of disulfide bonds back to thiols is mediated by reducing agents such as glutathione .
Comparaison Avec Des Composés Similaires
Dimethyl disulfide (DMDS): Contains two methyl groups attached to the sulfur atoms.
Dichloromethyl disulfide: Contains two dichloromethyl groups attached to the sulfur atoms.
Methyl disulfide: Contains two methyl groups attached to the sulfur atoms.
Uniqueness: Disulfide, dichloromethyl methyl, is unique due to the presence of both dichloromethyl and methyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This compound’s ability to participate in various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
61079-15-0 |
|---|---|
Formule moléculaire |
C2H4Cl2S2 |
Poids moléculaire |
163.1 g/mol |
Nom IUPAC |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
Clé InChI |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
SMILES canonique |
CSSC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
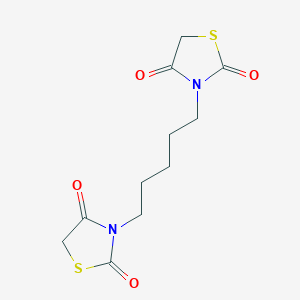
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
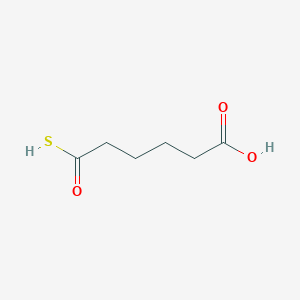


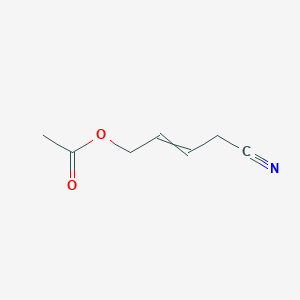
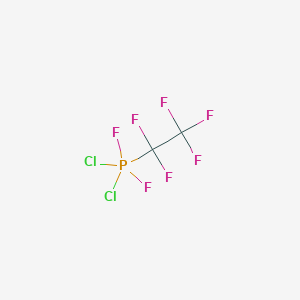

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)

